7-Methoxy-3-(toluene-4-sulfonyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol
Description
7-Methoxy-3-(toluene-4-sulfonyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol (CAS: 81593-59-1) is a benzazepine derivative characterized by a methoxy group at position 7 and a toluene-4-sulfonyl substituent at position 2. It is commercially available with a purity exceeding 95% and priced at €425 per gram .
Properties
IUPAC Name |
8-methoxy-3-(4-methylphenyl)sulfonyl-1,2,4,5-tetrahydro-3-benzazepin-5-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-13-3-6-16(7-4-13)24(21,22)19-10-9-14-11-15(23-2)5-8-17(14)18(20)12-19/h3-8,11,18,20H,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVOTUKACXVKMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C=CC(=C3)OC)C(C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in the Benzazepine Family
Compound (44): (S)-[11C]GluN2B-SMe
- Structure : Features a 7-methoxy group and a 4-(methylthio)phenylbutyl substituent instead of toluene-4-sulfonyl.
- Metabolic Stability: No radiolabeled metabolites were detected in rat brains at 30 minutes post-injection, suggesting superior in vivo stability .
7-Chloro-1-(toluene-4-sulfonyl)-1,2,3,4-tetrahydro-benzo[b]azepin-5-one
- Structure : Chlorine substituent at position 7 and a ketone group at position 3.
- Synthesis : Produced via cyclization using potassium tert-butoxide in toluene, highlighting divergent synthetic pathways compared to the target compound’s likely route (e.g., MCM-41(H)-catalyzed reactions for related benzazepines) .
11,12-Dimethoxy-9-(toluene-4-sulfonyl)-6,7,8,9-tetrahydro-5H-benzo[2,3]azepino[5,4-c]quinolin-5-one
Receptor Selectivity and Pharmacological Profiles
Physical and Crystallographic Properties
- Crystal Structure Insights: While the target compound’s crystal data are unavailable, a related tetrahydro-benzo-diazepine derivative crystallizes in a monoclinic system (space group P21/c) with distinct unit cell parameters (a = 9.0548 Å, b = 23.246 Å, c = 11.5613 Å) . Such structural data are critical for understanding conformational flexibility and receptor docking.
Research Implications and Limitations
- Advantages of Target Compound : The toluene-4-sulfonyl group may enhance metabolic stability compared to alkyl or arylthio substituents. Commercial availability supports exploratory studies .
- Limitations : Lack of published binding data or in vivo efficacy limits its direct application in receptor-targeted research. In contrast, compound (44) has validated neuroimaging utility .
- Future Directions : Functionalization at position 7 (e.g., introducing radioisotopes or fluorophores) could align this compound with the success of GluN2B-targeted analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
